[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2-thienylmethyl)amine
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Overview
Description
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2-thienylmethyl)amine is a complex organic compound that features a benzene ring substituted with chlorine, ethoxy, and sulfonamide groups. The presence of the thiophene moiety adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2-thienylmethyl)amine typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and sulfonamide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization ensures the compound’s consistency and quality.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2-thienylmethyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2-thienylmethyl)amine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2-thienylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-4-ethoxybenzenesulfonamide
- 2,5-dichloro-N-[(thiophen-2-yl)methyl]benzenesulfonamide
- 4-ethoxy-N-[(thiophen-2-yl)methyl]benzenesulfonamide
Uniqueness
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2-thienylmethyl)amine is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
CAS No. |
914619-13-9 |
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Molecular Formula |
C13H13Cl2NO3S2 |
Molecular Weight |
366.3g/mol |
IUPAC Name |
2,5-dichloro-4-ethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13Cl2NO3S2/c1-2-19-12-6-11(15)13(7-10(12)14)21(17,18)16-8-9-4-3-5-20-9/h3-7,16H,2,8H2,1H3 |
InChI Key |
CFAXRLJNLLHJNS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CS2)Cl |
Origin of Product |
United States |
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